![molecular formula C8H12N3O5P B1436600 5-(Phosphonomethyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid CAS No. 156610-89-8](/img/structure/B1436600.png)
5-(Phosphonomethyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid
説明
“5-(Phosphonomethyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid” is a complex organic compound. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines has been widely studied and numerous methods for their synthesis are described . For instance, a simple and convenient method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters has been reported . In this approach, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .Molecular Structure Analysis
Pyrimidines are six-membered heterocyclic organic colorless compounds containing two nitrogen atoms at positions 1 and 3 . The structure of pyrimidines allows for versatile structural modifications at various positions, enabling a wide range of pharmacological properties .Chemical Reactions Analysis
The Dimroth rearrangement is one of the chemical reactions that can occur in heterocyclic systems like pyrimidines . This rearrangement is catalyzed by acids and bases, and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary widely depending on their specific structure and substitutions . For example, the basic pKa values for certain pyrimidines are around 1.7 to 2.2, while their acidic pKa values are around 6.8 to 9.2 .科学的研究の応用
Phosphonate Compounds in Medicinal Chemistry
Phosphonates, including compounds like 5-(Phosphonomethyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid, have been extensively researched for their biomedical applications. They often serve as non-hydrolyzable mimics of phosphates, inhibiting enzymes that utilize phosphates as substrates. Acyclic nucleoside phosphonates (ANPs) and non-nucleoside phosphonate derivatives, for instance, have shown significant potential in treating viral infections. ANPs like adefovir, tenofovir, and cidofovir have been successful in clinical use as antivirals. Research has also delved into novel ANP structures for addressing emerging infections and resistance issues. Furthermore, phosphonate prodrugs have been developed to enhance the bioavailability of these compounds, addressing challenges related to their highly polar nature and low bioavailability in clinical settings (Krečmerová et al., 2022).
Novel Heterocyclic Systems
Research into the synthesis of novel heterocyclic systems, such as pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, has been a significant area of interest. These compounds, including variations of the 5-(Phosphonomethyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid structure, have potential applications in pharmaceutical development due to their unique structural and chemical properties (Bakhite et al., 2005).
Acid-Base Properties and Supramolecular Aggregation
Understanding the acid-base properties and supramolecular aggregation of phosphonates and related compounds is crucial for their application in drug design and development. Studies comparing the pKa and log P values of carboxylic and phosphonic acids on various heterocyclic platforms provide insights into how structural modifications can affect the physiochemical properties of these compounds, influencing their solubility, bioavailability, and interaction with biological targets (Franz, 2001).
Biological Activity and Drug Design
The design and synthesis of novel compounds based on the 5-(Phosphonomethyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid scaffold have been directed towards exploring their biological activities. This includes antimicrobial, antifungal, and anthelmintic properties, contributing to the expansion of therapeutic agents in various medical fields. The structural modifications and functionalization of these compounds play a significant role in their biological efficacy and potential as drug candidates (Kumar et al., 2010).
Safety And Hazards
将来の方向性
Pyrimidines have a wide range of pharmacological effects and are therefore of great interest in the development of new drugs . Future research may focus on the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Furthermore, the synthetic versatility of pyrimidines permits structural modifications throughout its periphery, which could lead to new rational and efficient designs of drugs bearing the pyrimidine core .
特性
IUPAC Name |
5-(phosphonomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N3O5P/c12-7(13)6-3-11-5(4-17(14,15)16)1-2-9-8(11)10-6/h3,5H,1-2,4H2,(H,9,10)(H,12,13)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQRUNZNYPPDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CN2C1CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phosphonomethyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



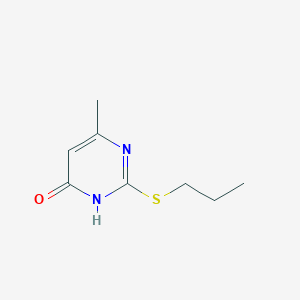
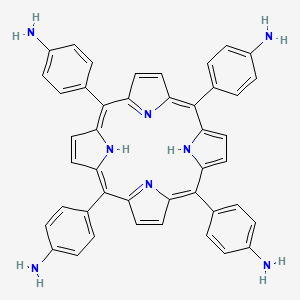
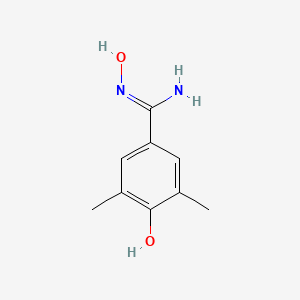
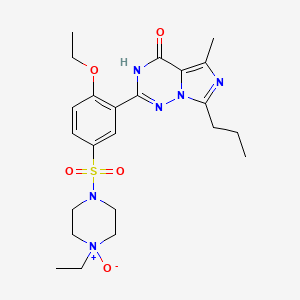
![[(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1436524.png)
![2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B1436525.png)
![2-{1-[2-chloro-5-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1436530.png)
![7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436531.png)
![6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B1436532.png)
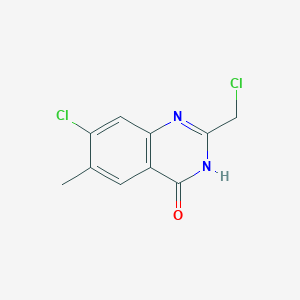
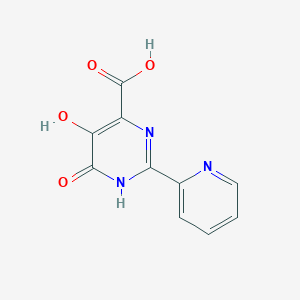
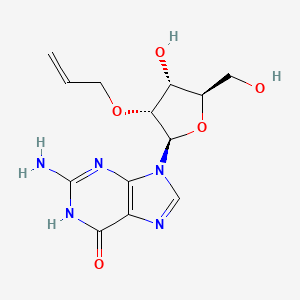
![1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone](/img/structure/B1436536.png)
![2-[(isopropylamino)methyl]quinazolin-4(3H)-one](/img/structure/B1436538.png)